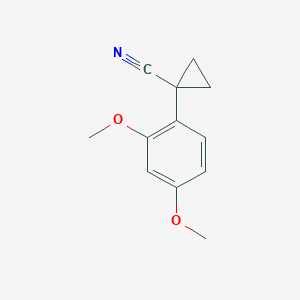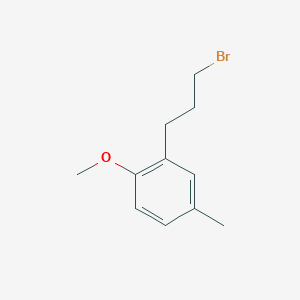
2-(3-Bromopropyl)-4-methylanisole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Bromopropyl)-1-methoxy-4-methylbenzene is an organic compound with the molecular formula C11H15BrO. It is a derivative of benzene, where the benzene ring is substituted with a bromopropyl group, a methoxy group, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromopropyl)-1-methoxy-4-methylbenzene typically involves the bromination of 1-methoxy-4-methylbenzene (p-cresol methyl ether) followed by a nucleophilic substitution reaction. One common method is as follows:
- p-Cresol methyl ether is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to form 4-bromo-1-methoxy-2-methylbenzene.
Nucleophilic Substitution: The brominated product is then reacted with 1,3-dibromopropane in the presence of a base like potassium carbonate (K2CO3) to yield 2-(3-bromopropyl)-1-methoxy-4-methylbenzene.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Bromopropyl)-1-methoxy-4-methylbenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Elimination Reactions: Under strong basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3).
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Elimination Reactions: Alkenes are the major products.
Oxidation: Aldehydes and carboxylic acids are formed.
Wissenschaftliche Forschungsanwendungen
2-(3-Bromopropyl)-1-methoxy-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3-bromopropyl)-1-methoxy-4-methylbenzene involves its reactivity towards nucleophiles and bases. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution and elimination reactions. The methoxy group can participate in oxidation reactions, altering the electronic properties of the benzene ring and influencing the reactivity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Bromopropyl)-1-methoxybenzene: Lacks the methyl group on the benzene ring.
2-(3-Bromopropyl)-4-methylbenzene: Lacks the methoxy group on the benzene ring.
1-Bromo-3-(3-bromopropyl)benzene: Has an additional bromine atom on the benzene ring.
Uniqueness
2-(3-Bromopropyl)-1-methoxy-4-methylbenzene is unique due to the presence of both a methoxy and a methyl group on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This combination of substituents makes it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C11H15BrO |
|---|---|
Molekulargewicht |
243.14 g/mol |
IUPAC-Name |
2-(3-bromopropyl)-1-methoxy-4-methylbenzene |
InChI |
InChI=1S/C11H15BrO/c1-9-5-6-11(13-2)10(8-9)4-3-7-12/h5-6,8H,3-4,7H2,1-2H3 |
InChI-Schlüssel |
RYZDJBZOKZKAPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC)CCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


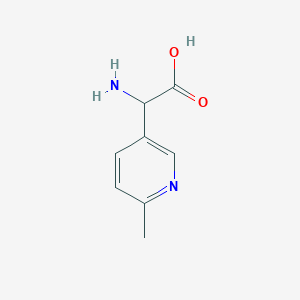
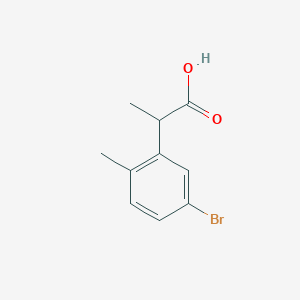
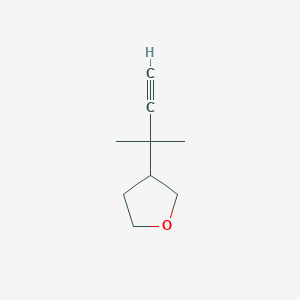
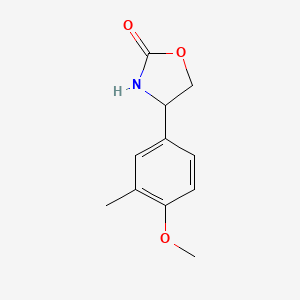
![(2R,3R)-3-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane](/img/structure/B13539910.png)

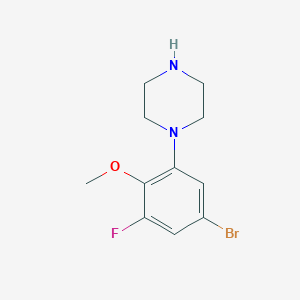

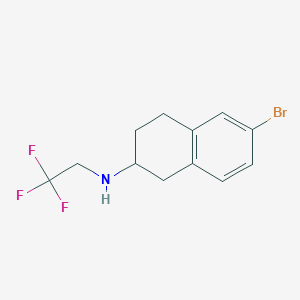
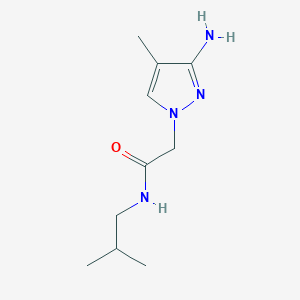
![3-((5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13539940.png)
![Tert-butyl 6-aminospiro[3.3]heptane-2-carboxylate](/img/structure/B13539943.png)
